molecular formula C19H19FN4OS B12249232 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole

Cat. No.: B12249232
M. Wt: 370.4 g/mol
InChI Key: NNABJTYBGZSQPM-UHFFFAOYSA-N
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Description

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the cyclopenta[c]pyridazin-3-one core, followed by the introduction of the pyrrolidinyl and benzothiazole moieties. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole stands out due to its unique combination of structural features. Similar compounds include:

  • 5H-1-Pyrindine, 6,7-dihydro-
  • 2,3-Cyclopentenopyridine These compounds share some structural similarities but differ in their specific functional groups and overall properties.

Properties

Molecular Formula

C19H19FN4OS

Molecular Weight

370.4 g/mol

IUPAC Name

2-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C19H19FN4OS/c20-14-4-5-16-17(9-14)26-19(21-16)24-7-6-12(10-24)11-25-18-8-13-2-1-3-15(13)22-23-18/h4-5,8-9,12H,1-3,6-7,10-11H2

InChI Key

NNABJTYBGZSQPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(C3)C4=NC5=C(S4)C=C(C=C5)F

Origin of Product

United States

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